molecular formula C6H10BrN3O B13931433 2-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)propan-2-OL

2-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)propan-2-OL

Cat. No.: B13931433
M. Wt: 220.07 g/mol
InChI Key: JUOAFCYIMSAJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)propan-2-OL is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom, a methyl group, and a hydroxyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)propan-2-OL typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles or hydrazines with aldehydes or ketones under acidic or basic conditions.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide, N-bromosuccinimide.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, cyanides, or other substituted triazoles.

Scientific Research Applications

2-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)propan-2-OL has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and antiviral activities.

    Biological Studies: The compound is used in studies to understand the biological activities of triazole derivatives and their interactions with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex triazole-containing compounds.

    Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)propan-2-OL involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The bromine atom and hydroxyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-methyl-1H-1,2,4-triazole: A similar compound with a bromine atom and a methyl group but lacking the hydroxyl group.

    1,2,4-Triazole: The parent compound without any substituents.

    3-Bromo-1H-1,2,4-triazole: A similar compound with a bromine atom but lacking the methyl and hydroxyl groups.

Uniqueness

2-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)propan-2-OL is unique due to the presence of the hydroxyl group, which can enhance its solubility and reactivity. The combination of the bromine atom, methyl group, and hydroxyl group provides a unique chemical profile that can be exploited for various applications in medicinal chemistry and chemical synthesis.

Properties

Molecular Formula

C6H10BrN3O

Molecular Weight

220.07 g/mol

IUPAC Name

2-(5-bromo-2-methyl-1,2,4-triazol-3-yl)propan-2-ol

InChI

InChI=1S/C6H10BrN3O/c1-6(2,11)4-8-5(7)9-10(4)3/h11H,1-3H3

InChI Key

JUOAFCYIMSAJRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=NN1C)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.